molecular formula C18H19BrN2O2 B6122728 [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO](PHENYL)METHANONE CAS No. 6105-81-3

[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B6122728
CAS No.: 6105-81-3
M. Wt: 375.3 g/mol
InChI Key: SUJJCNSTMBUBOP-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-hydroxybenzyl)piperazinomethanone is a piperazine-derived compound featuring a phenyl methanone core substituted with a 5-bromo-2-hydroxybenzyl group. This structure combines a piperazine ring (a common motif in bioactive molecules) with halogenated and hydroxyl aromatic groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-6-7-17(22)15(12-16)13-20-8-10-21(11-9-20)18(23)14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJJCNSTMBUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362333
Record name {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-81-3
Record name {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding quinones under specific conditions.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amines or thiols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new therapeutic agents.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE is not well-documented. it is believed to interact with specific molecular targets through its functional groups. The brominated hydroxybenzyl group may engage in hydrogen bonding and halogen interactions, while the piperazine ring can participate in ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the provided evidence, focusing on molecular features, physicochemical properties, and functional implications.

Structural Analog 1: 2-[4-(2-Pyridinyl)piperazino]-N-(4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl)acetamide (CAS 647031-46-7)

  • Molecular Formula : C₂₄H₂₃Cl₃N₄OS
  • Molecular Weight : 521.89 g/mol
  • Key Features: A pyridinyl-piperazine moiety linked to an acetamide group.
  • Comparison: Unlike the target compound, this analog lacks a methanone group but includes a sulfur-containing substituent, which may improve membrane permeability . The trichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, contrasting with the bromo-hydroxybenzyl group in the target compound.

Structural Analog 2: [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone (CAS 478077-02-0)

  • Molecular Formula : C₁₉H₁₆F₃N₃OS
  • Molecular Weight : 391.41 g/mol
  • Key Features :
    • Benzothiazole substituent (electron-deficient heterocycle) and trifluoromethylphenyl group.
    • Predicted boiling point: 526.7±60.0°C; density: 1.397±0.06 g/cm³ .
  • Comparison: The trifluoromethyl group in this analog is strongly electron-withdrawing, likely increasing the electrophilicity of the methanone group compared to the bromo-hydroxybenzyl substituent in the target compound. The benzothiazole ring may confer fluorescence or metal-binding properties absent in the target compound.

Structural Analog 3: (4-[(2,5-Dichlorophenyl)sulfonyl]piperazino)(phenyl)methanone (CAS 446277-99-2)

  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃S
  • Molecular Weight : 399.29 g/mol
  • Key Features :
    • Sulfonyl group linked to a dichlorophenyl ring.
    • High polarity due to the sulfonyl moiety.
  • Comparison: The sulfonyl group enhances water solubility and hydrogen-bonding capacity, whereas the bromo-hydroxybenzyl group in the target compound may offer a balance between hydrophilicity and lipophilicity .

Structural Analog 4: Piperazineacetamide derivatives (e.g., 1-[4-(4-([4-(4-Methoxyphenyl)piperazino]carbonyl)piperidino)phenyl]-1-ethanone)

  • Key Features: Methoxyphenyl and piperidine substituents. Ethane backbone instead of methanone.
  • Comparison :
    • The methoxy group in this analog is electron-donating, contrasting with the electron-withdrawing bromo and hydroxy groups in the target compound.
    • Piperidine rings may confer conformational rigidity compared to the piperazine core .

Functional Implications

  • Bioactivity : The bromo and hydroxy groups in the target compound may enhance binding to targets like serotonin or dopamine receptors, similar to piperazine-based pharmaceuticals.
  • Solubility : The hydroxyl group could improve aqueous solubility relative to analogs with sulfonyl or trifluoromethyl groups .
  • Synthetic Challenges : Bromine’s reactivity might complicate synthesis compared to chlorine or fluorine-containing analogs.

Biological Activity

The compound 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone can be represented as follows:

C16H18BrN3O\text{C}_{16}\text{H}_{18}\text{BrN}_3\text{O}

This compound features a piperazine ring substituted with a 5-bromo-2-hydroxybenzyl group and a phenyl methanone moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone exhibit various mechanisms of action, particularly through inhibition of key enzymes and modulation of signaling pathways.

  • Tyrosinase Inhibition :
    • Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are explored for their potential in treating hyperpigmentation disorders. Studies have shown that derivatives with similar structures can effectively inhibit TYR activity, with some compounds displaying IC50 values lower than 5 µM .
  • Anti-inflammatory Activity :
    • Compounds containing the 5-bromo-2-hydroxy group have demonstrated anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to suppress inflammatory markers such as iNOS and COX-2 in LPS-stimulated RAW 264.7 cells, indicating potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant properties of similar phenolic compounds suggest that 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone may also contribute to cellular protection against oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone:

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanoneTyrosinase Inhibition<5
5-Bromo-2-hydroxy-4-methyl-benzaldehydeAnti-inflammatoryN/A
Various Aryl-piperazine DerivativesAntioxidantN/A

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(5-Bromo-2-Hydroxybenzyl)piperazinomethanone, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of 5-bromo-2-hydroxybenzaldehyde with piperazine derivatives under reflux conditions (e.g., acetonitrile, K₂CO₃) to form the benzyl-piperazine intermediate .
  • Step 2: Coupling the intermediate with phenylmethanone via nucleophilic acyl substitution or Buchwald-Hartwig amination, depending on the reactivity of the carbonyl group .
  • Purity Optimization: Use chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, methanol:water = 70:30) and confirm by ¹H/¹³C NMR .

Basic: How can spectroscopic techniques differentiate structural isomers of this compound?

Answer:
Key techniques include:

  • ¹H NMR: The hydroxyl proton (2-hydroxybenzyl) appears as a singlet at δ ~10-12 ppm, while the piperazine protons show splitting patterns at δ ~2.5-3.5 ppm. Bromine’s deshielding effect shifts aromatic protons downfield .
  • FTIR: Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O-H) stretch at ~3200-3400 cm⁻¹. Piperazine N-H stretches appear at ~3300 cm⁻¹ .
  • X-ray Crystallography: Resolve spatial arrangements, particularly the orientation of the bromo-hydroxybenzyl group relative to the piperazine ring .

Advanced: How does the bromo-hydroxy substituent influence binding affinity to serotonin/dopamine receptors compared to fluoro or methoxy analogs?

Answer:
The 5-bromo-2-hydroxy group enhances hydrogen bonding (via -OH) and hydrophobic interactions (via Br) with receptor active sites. Comparative studies of analogs show:

SubstituentReceptor Binding (Ki, nM)Selectivity (5-HT₂A vs. D₂)
5-Br-2-OH 12.3 ± 1.58.2-fold
5-F-2-OCH₃28.7 ± 2.13.1-fold
5-Cl-2-OH15.9 ± 1.86.5-fold
The bromo-hydroxy derivative exhibits superior affinity due to stronger halogen bonding and reduced steric hindrance .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neurotoxic effects)?

Answer:
Contradictions often arise from:

  • Assay Variability: Use standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays for cytotoxicity).
  • Metabolic Stability: Test metabolites via LC-MS to identify neurotoxic derivatives (e.g., demethylated or oxidized byproducts).
  • Dose-Dependent Effects: Conduct dose-response curves (0.1–100 μM) to differentiate therapeutic (low-dose anti-inflammatory) vs. toxic (high-dose ROS generation) ranges .

Advanced: What computational methods predict the compound’s ADMET properties, and how reliable are they?

Answer:

  • ADMET Prediction Tools: Use SwissADME for bioavailability (TPSA > 60 Ų indicates poor blood-brain barrier penetration) and ProTox-II for toxicity (LD₅₀ ~300 mg/kg predicts moderate hepatotoxicity).
  • Validation: Compare with experimental
    • Caco-2 Permeability: Experimental Papp = 12 × 10⁻⁶ cm/s vs. predicted 14 × 10⁻⁶ cm/s.
    • CYP3A4 Inhibition: IC₅₀ = 8.7 μM (exp) vs. 9.2 μM (predicted) .
  • Limitations: Overestimation of metabolic stability due to unaccounted phase II conjugation .

Advanced: What strategies optimize the compound’s solubility without compromising activity?

Answer:

  • Salt Formation: Prepare hydrochloride salts (improves aqueous solubility by 5×).
  • Prodrug Design: Introduce phosphate esters at the hydroxyl group (hydrolyzed in vivo to regenerate active compound).
  • Co-Crystallization: Use succinic acid or cyclodextrins to enhance solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility to 2.5 mg/mL) .

Advanced: How to design SAR studies to explore the role of the piperazine ring in target engagement?

Answer:

  • Ring Modifications: Synthesize analogs with:
    • Heterocycle Replacement: Replace piperazine with morpholine (oxygen vs. nitrogen) to assess hydrogen bonding.
    • N-Substitution: Introduce methyl or acetyl groups to probe steric effects.
  • Biological Testing: Compare binding affinities (radioligand assays) and functional responses (cAMP accumulation for GPCR targets).
  • Key Finding: Piperazine’s conformational flexibility is critical for accommodating receptor activation states .

Advanced: What in vitro/in vivo models validate the compound’s neuroprotective potential?

Answer:

  • In Vitro:
    • OGD Model: Primary cortical neurons under oxygen-glucose deprivation (IC₅₀ = 18 μM for reducing caspase-3 activity).
    • Aβ Oligomer Toxicity: SH-SY5Y cells treated with Aβ1-42 (50% reduction in ROS at 10 μM).
  • In Vivo:
    • Scopolamine-Induced Memory Deficit (Mice): 5 mg/kg dose improves Morris water maze performance (p < 0.01 vs. control).
    • MPTP Parkinson’s Model: 10 mg/kg reduces dopaminergic neuron loss by 40% .

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